Dimethyldioctadecylammonium
CAS No.: 14357-21-2
Cat. No.: VC20956758
Molecular Formula: C38H80N+
Molecular Weight: 551.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14357-21-2 |
|---|---|
| Molecular Formula | C38H80N+ |
| Molecular Weight | 551.0 g/mol |
| IUPAC Name | dimethyl(dioctadecyl)azanium |
| Standard InChI | InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1 |
| Standard InChI Key | OGQYPPBGSLZBEG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Dimethyldioctadecylammonium has a molecular formula of C₃₈H₈₀N⁺ for the cation portion, with the complete formula varying depending on the counterion . The structure features a quaternary ammonium center with two methyl groups and two octadecyl (C₁₈) chains, creating a distinctive amphiphilic molecule with a positively charged hydrophilic head and two hydrophobic tails .
Physical and Chemical Properties
The physical and chemical properties of dimethyldioctadecylammonium compounds vary slightly depending on the specific salt form. Table 1 summarizes the key properties of the most common forms.
Table 1: Physical and Chemical Properties of Dimethyldioctadecylammonium Salts
Preparation Methods
Synthesis Approaches
Dimethyldioctadecylammonium compounds are typically synthesized through alkylation reactions. The chloride salt (dimethyldioctadecylammonium chloride) can be obtained through the hydrogenation and hydrolysis of triglycerides from animal or plant sources. For the bromide salt, the synthesis generally involves the alkylation of dimethylamine with octadecyl bromide.
Preparation of Vesicles
One of the distinctive properties of dimethyldioctadecylammonium bromide is its ability to form unilamellar vesicles (ULVs) in water. The "hot-water" method offers a simple procedure to prepare these cationic vesicles by dissolving the compound in hot water above 50°C, which is above its chain melting (main) transition temperature (Tm) . This method produces stable vesicles that can be used for various applications, particularly in drug delivery systems.
Phase Behavior and Vesicle Formation
Thermodynamic Transitions
Dimethyldioctadecylammonium bromide exhibits complex phase behavior in aqueous dispersions. Differential scanning calorimetry (DSC) thermograms of unsonicated dispersions typically show two primary endotherms:
-
Pre-transition at 35-36°C
-
Main transition (Tm) at 42.7-45°C
Additionally, some literature has reported a third endotherm (post-transition) at approximately 52.2°C .
The main transition (Tm) is attributed to a gel to liquid-crystalline phase transition, during which the alkyl chains transform from a solid-like to a liquid-like state . This transition is crucial for the compound's behavior in aqueous solutions and its applications in drug delivery and other fields.
Concentration Effects on Structure
The concentration of dimethyldioctadecylammonium bromide in aqueous solutions significantly affects the structures formed. At concentrations below 10 mM (identified as a critical concentration), the dispersions consist primarily of large polydispersed unilamellar vesicles (ULVs) that exhibit a local chain melting transition at approximately 43°C . Above this temperature, a structural transition occurs from ULVs to multilamellar vesicles (MLVs), as indicated by a sudden increase in dynamic moduli.
At concentrations above 10 mM, the dispersions are mostly formed by ULVs coexisting with lamellar fragments, resulting in a network that shows a rheogram similar to that of hexagonal liquid-crystalline phase . This concentration-dependent behavior is important to consider when utilizing dimethyldioctadecylammonium compounds for specific applications.
Biological Activity and Mechanisms of Action
Interaction with Biological Systems
Dimethyldioctadecylammonium compounds interact effectively with various biological molecules, including proteins and nucleic acids. Their cationic nature allows them to interact with negatively charged cell membranes and biomolecules, which contributes to their biological activity .
Studies have shown that dimethyldioctadecylammonium bromide can enhance the uptake of antigens by immune cells, particularly antigen-presenting cells such as dendritic cells and macrophages . This property makes it valuable as an adjuvant in vaccine formulations.
Adjuvant Activity
One of the most well-studied biological activities of dimethyldioctadecylammonium compounds is their adjuvant effect in vaccine formulations. Dimethyldioctadecylammonium bromide has been shown to enhance immune responses by:
-
Facilitating antigen delivery and presentation
-
Promoting antigen uptake by immune cells
-
Forming stable complexes with antigens
Research has demonstrated that dimethyldioctadecylammonium bromide, particularly when combined with other adjuvants like trehalose dibehenate (TDB) in formulations such as cationic adjuvant formulation (CAF) 01, can effectively enhance immune responses to vaccines .
A study evaluating the immune response of mice against Neisseria meningitidis outer membrane vesicles (OMV) found that dimethyldioctadecylammonium bromide increased antibody titers, avidity, and bactericidal activity . The adjuvant also contributed to the recognition of more proteins and influenced the release of cytokines, demonstrating its potential in modulating immune responses.
Mechanisms of Adjuvant Action
The adjuvant mechanism of dimethyldioctadecylammonium-based cationic liposomes has been investigated in several studies. Research has shown that these liposomes efficiently adsorb antigens, with over 90% association when mixed in equal concentrations . This adsorption enhances the uptake of antigens by dendritic cells and other antigen-presenting cells, which is an active process that can be inhibited at low temperatures (4°C) or by inhibitors of actin-dependent endocytosis such as cytochalasin D .
In vivo studies have confirmed that adsorption of antigens onto dimethyldioctadecylammonium liposomes enhances antigen uptake by peritoneal exudate cells after intraperitoneal injection . The liposomes preferentially target antigen-presenting cells, with minimal uptake observed by T cells in mixed splenocyte cultures. This targeted delivery increases the efficiency of antigen presentation more than 100 times in responder assays with MHC class II-restricted T cells .
Applications
Immunological Applications
Dimethyldioctadecylammonium compounds have been extensively studied for their applications in immunology and vaccine development. Table 2 summarizes some key immunological applications.
Table 2: Immunological Applications of Dimethyldioctadecylammonium Compounds
Drug Delivery Systems
The ability of dimethyldioctadecylammonium compounds to form vesicles in aqueous solutions makes them valuable components in drug delivery systems. These vesicles can encapsulate various molecules, including drugs and genes, allowing for targeted delivery. The cationic nature of the compounds enables them to interact with negatively charged molecules like DNA, making them potentially useful for gene delivery applications.
Industrial and Consumer Applications
Dimethyldioctadecylammonium compounds, particularly the chloride salt, have been used in various industrial and consumer products:
Comparative Analysis with Similar Compounds
Dimethyldioctadecylammonium compounds belong to a broader family of quaternary ammonium compounds. Table 3 presents a comparison with related compounds.
Table 3: Comparison of Dimethyldioctadecylammonium with Similar Quaternary Ammonium Compounds
Recent Research and Future Directions
Recent research on dimethyldioctadecylammonium compounds has focused on optimizing their properties for specific applications, particularly in vaccine development and drug delivery systems. Studies have explored the effects of varying the ratio of dimethyldioctadecylammonium with other lipids to modulate immune responses , demonstrating that T-helper 1 (Th1) responses can be controlled by tailoring the composition of liposomal adjuvants.
Future research directions may include:
-
Development of more biodegradable derivatives to address environmental concerns
-
Optimization of formulations for targeted drug delivery
-
Exploration of synergistic effects with other adjuvants for enhanced vaccine efficacy
-
Investigation of the molecular mechanisms underlying the immunomodulatory effects
-
Application in emerging fields such as mRNA vaccine delivery and cancer immunotherapy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume